N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic compound that belongs to the class of amides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes a dimethylaminoethyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the reaction between tryptamine and a suitable acylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activities of indole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing their activity. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide is unique due to the presence of the dimethylaminoethyl group, which can significantly influence its chemical properties and biological activities. This structural feature distinguishes it from other similar compounds and can lead to different reactivity and applications.
Properties
CAS No. |
406685-47-0 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C15H21N3O/c1-18(2)10-9-16-15(19)8-7-12-11-17-14-6-4-3-5-13(12)14/h3-6,11,17H,7-10H2,1-2H3,(H,16,19) |
InChI Key |
PACLDQDOWADBNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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